molecular formula C11H10N4 B2801897 3-Azido-1-phenylcyclobutane-1-carbonitrile CAS No. 2137144-71-7

3-Azido-1-phenylcyclobutane-1-carbonitrile

Cat. No.: B2801897
CAS No.: 2137144-71-7
M. Wt: 198.229
InChI Key: UMOQKPIRRUTVKH-XYPYZODXSA-N
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Description

3-Azido-1-phenylcyclobutane-1-carbonitrile: is a chemical compound with the molecular formula C11H10N4 and a molecular weight of 198.229 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-phenylcyclobutane-1-carbonitrile typically involves the reaction of 1-phenylcyclobutane-1-carbonitrile with sodium azide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-phenylcyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the azido group.

    Reduction Reactions: The major product is 1-phenylcyclobutane-1-carbonitrile with an amine group replacing the azido group.

Scientific Research Applications

Chemistry: 3-Azido-1-phenylcyclobutane-1-carbonitrile is used as a building block in organic synthesis due to its reactive azido group, which can be transformed into various functional groups.

Biology and Medicine: Its unique structure may allow for the design of novel drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Azido-1-phenylcyclobutane-1-carbonitrile involves its ability to undergo various chemical transformations due to the presence of the azido group. This group can participate in reactions such as click chemistry, which is widely used in bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations it undergoes.

Comparison with Similar Compounds

    1-Phenylcyclobutane-1-carbonitrile: Lacks the azido group, making it less reactive in certain chemical transformations.

    3-Azido-1-cyclobutane-1-carbonitrile: Similar structure but without the phenyl group, which may affect its reactivity and applications.

Properties

IUPAC Name

3-azido-1-phenylcyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-8-11(6-10(7-11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOQKPIRRUTVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C#N)C2=CC=CC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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